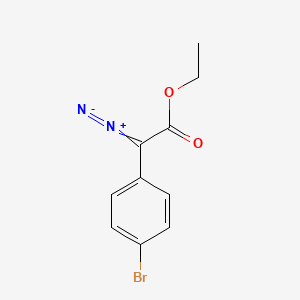

Ethyl 2-(4-bromophenyl)-2-diazoacetate

Übersicht

Beschreibung

Ethyl 2-(4-bromophenyl)-2-diazoacetate is a derivative of ethyl diazoacetate, a compound known for its versatility in organic synthesis. Ethyl diazoacetate itself is a valuable synthon in organic chemistry, often used in the synthesis of various heterocyclic compounds and as a precursor for numerous organic reactions . However, the use of ethyl diazoacetate in industrial applications is limited due to safety concerns, as it is highly reactive and potentially explosive .

Synthesis Analysis

The synthesis of ethyl diazoacetate and its derivatives can be achieved through various methods. One approach involves the in-line coupling of microreactor synthesis and separation technology, which allows for the safe production of ethyl diazoacetate on demand . Another method includes the treatment of ethyl diazoacetate with aryl imines in the presence of a base to yield substituted 1,2,3-triazoles . Additionally, ethyl diazoacetate can be used in Lewis acid-catalyzed reactions with aldehydes to produce β-keto esters or α-formyl esters, depending on the nature of the Lewis acid catalyst employed .

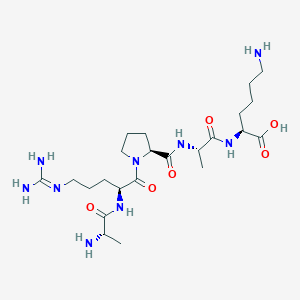

Molecular Structure Analysis

The molecular structure of ethyl diazoacetate derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, was characterized by NMR spectroscopy and X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and providing insights into its non-covalent interactions .

Chemical Reactions Analysis

Ethyl diazoacetate is known to undergo a variety of chemical reactions. It can react with aldehydes in the presence of Lewis acids to form different esters . Rhodium(II) acetate-catalyzed decomposition of ethyl diazo derivatives can lead to the formation of 4-aryl-2-hydroxy-naphthoates or β,β-unsaturated esters . Furthermore, ethyl diazoacetate can be used in "click chemistry" to synthesize triazoles, demonstrating its utility in constructing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl diazoacetate are significant in determining its reactivity and stability. It is known for its instability and potential to detonate, which restricts its industrial use . However, when synthesized and handled under controlled conditions, such as in a microreactor system, it can be produced safely . The compound's reactivity is also a valuable asset in synthetic organic chemistry, as it can participate in a wide range of reactions to form diverse organic products .

Wissenschaftliche Forschungsanwendungen

Cross Coupling Reactions

Ethyl 2-(4-bromophenyl)-2-diazoacetate has been utilized in various cross-coupling reactions. For instance, ethyl (trialkylstannyl)diazoacetates have been employed as substrates in the Stille reaction, demonstrating effectiveness with aryl iodides. The compound showcases versatility in substitution reactions with different nucleophiles and displays unique reactivity patterns, which are instrumental in organic synthesis (Padwa, Sá, & Weingarten, 1997).

Thermal Stability Studies

Ethyl diazoacetate (EDA), closely related to this compound, has been extensively studied for its thermal stability. These studies are crucial in understanding the safety and reactivity of EDA in industrial and laboratory settings, contributing significantly to the risk assessment of using such compounds (Clark et al., 2002).

Biological Evaluation and Enzyme Inhibition

Compounds derived from ethyl diazoacetate, including this compound, have been evaluated for their biological activity. For instance, bromophenol derivatives with cyclopropyl moieties, synthesized from reactions involving ethyl diazoacetate, have been found to be effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This finding is particularly relevant in the treatment of neurological disorders like Alzheimer's disease (Boztaş et al., 2019).

Industrial Scale Synthesis

Ethyl diazoacetate, a versatile compound in organic chemistry, has been synthesized in flow using microreactor technology. This approach has made it possible to produce ethyl diazoacetate in a safe manner for industrial applications, overcoming the challenges posed by its explosive nature (Delville, van Hest, & Rutjes, 2013).

Reaction Calorimetry for Process Development

The reaction calorimetry of ethyl diazoacetate has been studied for process development, pilot plant campaigns, and full-scale reactor design. These studies are vital for understanding the large-scale chemistry of ethyl diazoacetate, facilitating its use as an industrial intermediate while addressing safety concerns related to its instability and high reactivity (Clark, Shah, & Peterson, 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling, organoboron reagents are known to rapidly transmetalate with palladium (ii) complexes . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

Compounds involved in suzuki–miyaura coupling reactions can influence various biochemical pathways due to their ability to form carbon–carbon bonds .

Result of Action

The ability of similar compounds to participate in suzuki–miyaura coupling reactions suggests that they may play a role in the formation of carbon–carbon bonds , which could have various downstream effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromophenyl)-2-diazoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9(13-12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVFDRBGXZRGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694872 | |

| Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

758692-47-6 | |

| Record name | 2-(4-Bromophenyl)-2-diazonio-1-ethoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

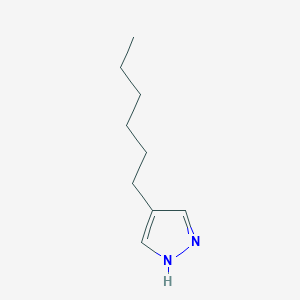

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)